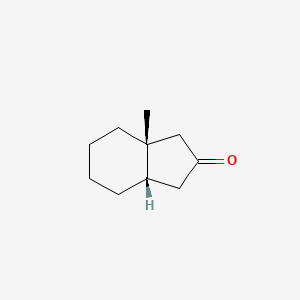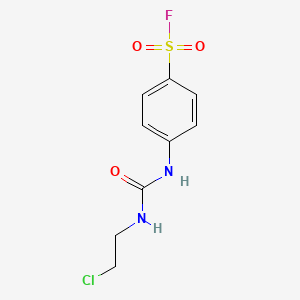
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H10ClFN2O3S. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is particularly interesting due to its unique structure, which includes a sulfonyl fluoride group and a ureido group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminobenzenesulfonyl fluoride} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The ureido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.
Oxidation: Oxidized products may include sulfonic acids.
Reduction: Reduced products may include amines or alcohols.
科学的研究の応用
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of inhibitors for enzymes such as human neutrophil elastase, which is involved in inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride involves the inhibition of specific enzymes. For example, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading target proteins. The molecular targets include the serine residue in the active site, and the pathway involves the formation of a covalent bond between the inhibitor and the enzyme .
類似化合物との比較
Similar Compounds
- 4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride
- 4-(Methylsulfonyl)benzene-1-sulfonyl fluoride
Uniqueness
4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride is unique due to the presence of both a ureido group and a sulfonyl fluoride group. This combination imparts specific reactivity and binding properties, making it a valuable compound in medicinal chemistry and enzyme inhibition studies .
特性
CAS番号 |
13908-52-6 |
|---|---|
分子式 |
C9H10ClFN2O3S |
分子量 |
280.70 g/mol |
IUPAC名 |
4-(2-chloroethylcarbamoylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFN2O3S/c10-5-6-12-9(14)13-7-1-3-8(4-2-7)17(11,15)16/h1-4H,5-6H2,(H2,12,13,14) |
InChIキー |
DDDOGOPONKIHSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


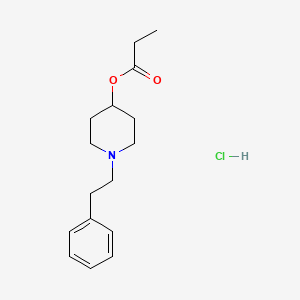
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
![2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349449.png)

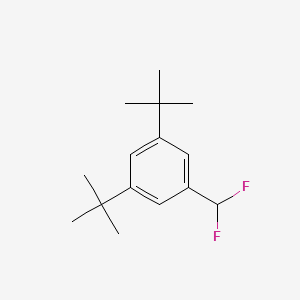
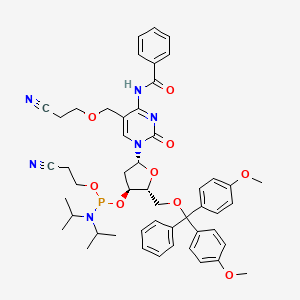
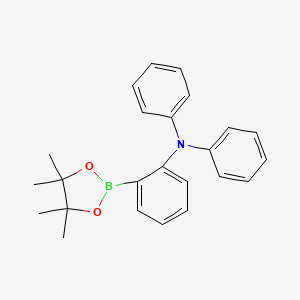

![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)

![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
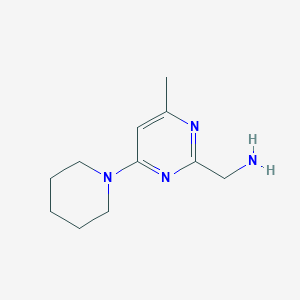
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13349508.png)
